2-Fluoro-5-nitroaniline physical and chemical properties
2-Fluoro-5-nitroaniline physical and chemical properties
An In-depth Technical Guide to 2-Fluoro-5-nitroaniline
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Properties and Data
2-Fluoro-5-nitroaniline is a substituted aniline (B41778) compound featuring both a fluorine atom and a nitro group on the benzene (B151609) ring.[4] Its chemical structure and the presence of these functional groups dictate its reactivity and physical characteristics.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data for 2-Fluoro-5-nitroaniline.
| Property | Value | Source(s) |
| IUPAC Name | 2-fluoro-5-nitroaniline | [4][5] |
| CAS Number | 369-36-8 | [1][5][6] |
| Molecular Formula | C₆H₅FN₂O₂ | [4][5][6][7] |
| Molecular Weight | 156.11 g/mol | [1][4][6][7][8] |
| Appearance | Crystalline powder; White to amber, ochre to light brown | [1][5] |
| Melting Point | 97 - 103 °C | [1][5][6][9] |
| Boiling Point | No information available | [6][9] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [6] |
| Solubility | Practically insoluble in water | [6] |
| Purity (Assay) | ≥97.5% (GC), 98% | [1][5] |
| InChI Key | KJVBJICWGQIMOZ-UHFFFAOYSA-N | [4][5] |
| SMILES | Nc1cc(ccc1F)--INVALID-LINK--=O | [5] |
Experimental Protocols
The synthesis of 2-Fluoro-5-nitroaniline is most commonly achieved through the selective reduction of 2,4-dinitrofluorobenzene. Below are detailed methodologies for key synthesis protocols.
Protocol 1: Selective Reduction with Iron in Acetic Acid
This protocol describes the synthesis of 2-fluoro-5-nitroaniline by the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[2]
Materials:
-
2,4-dinitrofluorobenzene
-
Iron powder (electrolytic)
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
A suspension of 8.1 g of iron powder in 100 ml of acetic acid is heated under reflux.[2]
-
A solution of 9.0 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid is added to the refluxing suspension.[2]
-
The mixture is refluxed for an additional 10 minutes.[2]
-
After the reaction, the mixture is poured into ice water and extracted with ethyl acetate.[2]
-
The ethyl acetate extract is washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[2]
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield crude crystals.[2]
-
The crude product is purified by recrystallization from ethanol to give 2-fluoro-5-nitroaniline as orange crystals.[2] The reported yield is approximately 70%.[2]
Protocol 2: Catalytic Hydrogenation
This method employs a palladium-carbon catalyst for the hydrogenation of 2,4-dinitrofluorobenzene.[3]
Materials:
-
2,4-dinitrofluorobenzene (18.61 g, 0.10 mol)
-
5% Palladium-carbon catalyst (0.5 g)
-
Glacial acetic acid (100 mL)
-
Anhydrous ethanol (100 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
Add 18.61 g of 2,4-dinitrofluorobenzene, 0.5 g of 5% palladium-carbon catalyst, 100 mL of glacial acetic acid, and 100 mL of anhydrous ethanol to a 500 mL Parr hydrogenation unit.[3]
-
Maintain the reaction mixture temperature at 20-25°C and the hydrogen pressure at 370 psi.[3]
-
Allow the reaction to proceed for 2.5 hours.[3]
-
Upon completion, pour the reaction mixture into 400 mL of water.[3]
-
Extract the aqueous mixture twice with 200 mL portions of dichloromethane.[3]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[3]
-
Remove the solvent by concentration under reduced pressure.[3]
-
Purify the resulting residue by filtration through a silica (B1680970) gel pad, eluting with dichloromethane.[3]
-
Further purify the product using column chromatography with a dichloromethane:heptane (80:20, v/v) eluent.[3]
-
Evaporate the solvent under reduced pressure to yield pure 2-fluoro-5-nitroaniline.[3]
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-Fluoro-5-nitroaniline via selective reduction with iron, as detailed in Protocol 1.
Caption: Synthesis workflow of 2-Fluoro-5-nitroaniline.
Reactivity and Stability
2-Fluoro-5-nitroaniline is stable under normal storage conditions.[6] It is a flammable solid and should be kept away from open flames, hot surfaces, and sources of ignition.[6][10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[11] Hazardous decomposition products upon combustion can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[6]
Spectral Information
Various spectral data are available for the characterization of 2-Fluoro-5-nitroaniline, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS).[7][12][13] These analytical techniques are crucial for confirming the structure and purity of the synthesized compound. The crystal structure has also been described, noting an intramolecular N—H⋯F hydrogen bond.[14]
References
- 1. 2-Fluoro-5-nitroaniline, 98%+ - 369-36-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. 2-Fluoro-5-nitroaniline | 369-36-8 [chemicalbook.com]
- 4. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 168391000 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-5-nitroaniline [webbook.nist.gov]
- 8. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 5.imimg.com [5.imimg.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
